molecular formula C18H16FN3O2S2 B2911224 2-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476464-82-1

2-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2911224
CAS No.: 476464-82-1
M. Wt: 389.46
InChI Key: VPLPPFFOVYOHEP-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group at position 5 and a 2-ethoxybenzamide moiety at position 2. Its structural complexity suggests applications in anticancer research, aligning with studies on similar 1,3,4-thiadiazole derivatives targeting tyrosine kinases () or inducing apoptosis ().

Properties

IUPAC Name

2-ethoxy-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S2/c1-2-24-15-9-4-3-8-14(15)16(23)20-17-21-22-18(26-17)25-11-12-6-5-7-13(19)10-12/h3-10H,2,11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLPPFFOVYOHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

  • Molecular Formula : C₁₈H₁₆FN₃O₄S₂
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 895841-81-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases, which are crucial enzymes involved in programmed cell death .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of thiadiazole compounds have shown IC₅₀ values less than 10 μM against breast cancer cells (MCF-7), indicating strong potential as anticancer agents . The mechanism involves cell cycle arrest and induction of necrosis in sensitive cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It is being investigated as a potential therapeutic agent for treating infections due to its ability to inhibit the growth of various pathogens in laboratory settings .

Comparative Studies

The biological activity of this compound can be compared with other similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamideModerateLowCaspase activation
2-amino-1,3,4-thiadiazoleHighModerateCell cycle disruption
2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamideHighHighApoptosis induction

These comparisons highlight the unique substitution pattern of this compound that influences its reactivity and biological properties .

Case Studies

Several studies have focused on the biological activity of thiadiazole derivatives:

  • Anticancer Efficacy : A study assessed the effects of various thiadiazole derivatives on breast cancer cell lines. Among these, certain derivatives exhibited IC₅₀ values indicative of potent antiproliferative effects, with some compounds leading to significant apoptosis through caspase activation .
  • Molecular Docking Studies : In silico studies have suggested that the compound interacts strongly with dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism. The binding affinity was measured at ∆G = -9.0 kcal/mol, indicating a robust interaction that could inhibit enzyme function and thus cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name R1 (Thiadiazole-5-Substituent) R2 (Benzamide Substituent) Molecular Weight Key Features Source
2-Ethoxy-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 3-Fluorobenzylthio 2-Ethoxy ~458.8* Balanced lipophilicity/electronic effects Inferred
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 4-Chlorobenzylthio 2-(4-Trifluoromethyl) N/A Enhanced halogen interactions
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Methylthio 4-Ethylphenoxy 293.3 Simpler structure, lower MW
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 4-Chlorobenzylthio 4-Dimethylsulfamoyl 494.6 Bulky sulfonamide group
5-Bromo-2-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 3-Fluorobenzylthio 5-Bromo-2-chloro 458.8 Halogenated benzamide

*Molecular weight inferred from (similar structure).

Key Observations :

  • Halogen Effects: The 3-fluorobenzylthio group (present in the target compound and ) may improve metabolic stability compared to non-halogenated analogs () due to fluorine’s electronegativity and resistance to oxidation .
  • Benzamide Substitution : The 2-ethoxy group in the target compound likely enhances solubility compared to halogenated () or sulfonamide-substituted derivatives (), which are bulkier and more lipophilic.

Key Observations :

  • Melting points for analogs range from 132–170°C (), indicating crystalline stability suitable for pharmaceutical formulation.

Table 3: Bioactivity of Structural Analogs

Compound Biological Activity IC50/EC50 (µM) Mechanism Source
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Dual inhibition of Abl/Src tyrosine kinases <1.0 Kinase inhibition
N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d) Anticancer (pro-apoptotic) 2.8–4.5 Cell cycle arrest
N-({5-[(4-Hydroxy-3-methoxy benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) Antioxidant (ABTS•+ scavenging) 85% at 100 µg/mL Radical scavenging
Target Compound (Inferred) Potential kinase inhibition/apoptosis induction N/A Likely similar to Inferred

Key Observations :

  • The target compound’s 3-fluorobenzylthio group may enhance kinase inhibition compared to non-fluorinated analogs () due to improved target binding via halogen interactions .
  • Anticancer activity in analogs () correlates with substituent diversity; the target compound’s ethoxy group may modulate solubility, affecting bioavailability.

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